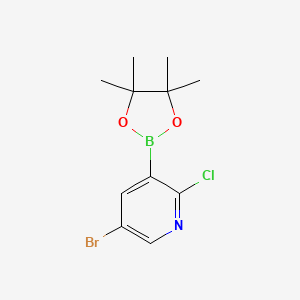

5-Bromo-2-cloro-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina

Descripción general

Descripción

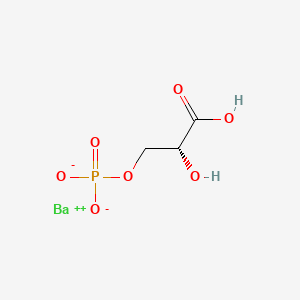

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated pyridine derivative with a boronic acid ester group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Boronic Acid Ester Formation: The compound can be synthesized by reacting 5-bromo-2-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Halogenation: The initial pyridine derivative can be halogenated using bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common.

Types of Reactions:

Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the desired product.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium acetate), and aryl boronic acids.

Nucleophilic Substitution: Strong nucleophiles (e.g., amines, alcohols) and suitable solvents.

Oxidation/Reduction: Common oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Substituted Pyridines: From nucleophilic substitution reactions.

Oxidized/Reduced Derivatives: Depending on the specific reaction conditions.

Chemistry:

Synthetic Intermediate: Used as a building block in the synthesis of complex organic molecules.

Catalyst: Employed in catalytic cycles for cross-coupling reactions.

Biology:

Probes and Sensors: Utilized in the development of fluorescent probes and sensors for biological imaging.

Medicine:

Drug Development: Potential use in the design of pharmaceuticals targeting various diseases.

Industry:

Material Science: Application in the creation of advanced materials with specific electronic or optical properties.

Aplicaciones Científicas De Investigación

Síntesis orgánica

Este compuesto es un intermedio importante en la síntesis orgánica . Se utiliza en la preparación de varios compuestos, incluidas las nuevas piridazino [4,5-b] indol-4-onas y los análogos de piridazin-3 (2H)-ona .

Acoplamiento de Suzuki–Miyaura

El compuesto es altamente valioso en el acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . La parte de boro se puede convertir en una amplia gama de grupos funcionales .

Protodesboronación

El compuesto puede sufrir protodesboronación catalítica, un proceso que implica la eliminación de la parte de boro . Este proceso es útil en la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa .

Medicina

El compuesto tiene aplicaciones en el campo de la medicina . Es un intermedio importante para la síntesis de fármacos colinérgicos que pueden tratar enfermedades gastrointestinales .

Inhibidores de DYRK1A

El compuesto se utiliza en la síntesis de inhibidores de DYRK1A . DYRK1A es una proteína quinasa implicada en varias enfermedades, incluida la enfermedad de Alzheimer, el síndrome de Down y el cáncer .

Tomografía por emisión de positrones (PET) Radioligando

El compuesto se puede utilizar en la preparación de radioligando PET . La PET es un tipo de prueba de imagen que ayuda a revelar cómo funcionan los tejidos y los órganos .

Mecanismo De Acción

Target of Action

The primary target of this compound is the formation of carbon-carbon bonds in organic synthesis . It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide, in this case, 5-Bromo-2-chloropyridine-3-boronic acid pinacol ester, in the presence of a palladium catalyst . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is crucial in the synthesis of biaryl compounds, which are key structural components in many pharmaceuticals and natural products .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment , which could impact its bioavailability.

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, such as 5-Bromo-2-chloropyridine-3-boronic acid pinacol ester, is considerably accelerated at physiological pH . Additionally, the presence of a palladium catalyst is crucial for the compound’s action in Suzuki-Miyaura cross-coupling reactions .

Comparación Con Compuestos Similares

6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different position of halogens.

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group instead of a chloro group.

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolopyridine core instead of a simple pyridine ring.

Uniqueness: 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of halogen substituents and boronic acid ester group, which provides versatility in synthetic applications and reactivity.

Propiedades

IUPAC Name |

5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPNFCNVWLQZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660635 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-79-6 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B1498115.png)

![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)

![4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1498121.png)

![(6S,9S)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B1498122.png)

![[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid](/img/structure/B1498130.png)